2(3H)-Furanone, dihydro-3-(phenylthio)-
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Overview
Description
2(3H)-Furanone, dihydro-3-(phenylthio)- is a heterocyclic organic compound that features a furanone ring with a phenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-(phenylthio)- typically involves the reaction of a furanone derivative with a phenylthio compound under specific conditions. One common method involves the use of a base to deprotonate the furanone, followed by nucleophilic substitution with a phenylthio group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2(3H)-Furanone, dihydro-3-(phenylthio)- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2(3H)-Furanone, dihydro-3-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The furanone ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, dihydro-3-(methylthio)-
- 2(3H)-Furanone, dihydro-3-(ethylthio)-
- 2(3H)-Furanone, dihydro-3-(butylthio)-
Uniqueness
2(3H)-Furanone, dihydro-3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with different alkylthio groups. The phenylthio group can engage in π-π interactions and other aromatic-specific interactions, enhancing its utility in various applications .
Properties
CAS No. |
35998-30-2 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C10H10O2S/c11-10-9(6-7-12-10)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
BYKMLQPPSSCYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1SC2=CC=CC=C2 |
Origin of Product |
United States |
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